Cas no 955403-36-8 ((2-Ethyl-5-methyl-2H-pyrazol-3-yl)-acetonitrile)
(2-Ethyl-5-methyl-2H-pyrazol-3-yl)-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- (2-ethyl-5-methyl-2H-pyrazol-3-yl)-acetonitrile
- KYAFNWIZLZGSRU-UHFFFAOYSA-N
- SBB073668
- 2-(1-ethyl-3-methylpyrazol-5-yl)ethanenitrile
- 2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetonitrile
- (2-Ethyl-5-methyl-2H-pyrazol-3-yl)-acetonitrile
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- Inchi: 1S/C8H11N3/c1-3-11-8(4-5-9)6-7(2)10-11/h6H,3-4H2,1-2H3
- InChI Key: KYAFNWIZLZGSRU-UHFFFAOYSA-N
- SMILES: N1(CC)C(CC#N)=CC(C)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 169
- Topological Polar Surface Area: 41.6
(2-Ethyl-5-methyl-2H-pyrazol-3-yl)-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434926-100mg |
2-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)acetonitrile |
955403-36-8 | 98% | 100mg |
¥1558.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434926-250mg |
2-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)acetonitrile |
955403-36-8 | 98% | 250mg |
¥1969.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434926-500mg |
2-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)acetonitrile |
955403-36-8 | 98% | 500mg |
¥2984.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434926-1g |
2-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)acetonitrile |
955403-36-8 | 98% | 1g |
¥3658.00 | 2024-04-24 |
(2-Ethyl-5-methyl-2H-pyrazol-3-yl)-acetonitrile Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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5. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
Additional information on (2-Ethyl-5-methyl-2H-pyrazol-3-yl)-acetonitrile
Introduction to (2-Ethyl-5-methyl-2H-pyrazol-3-yl)-acetonitrile (CAS No. 955403-36-8)
(2-Ethyl-5-methyl-2H-pyrazol-3-yl)-acetonitrile is a significant compound in the field of pharmaceutical chemistry, characterized by its unique chemical structure and potential applications. This compound, identified by the CAS number 955403-36-8, has garnered attention due to its role in the synthesis of various bioactive molecules. The presence of both ethyl and methyl substituents in the pyrazole ring enhances its versatility, making it a valuable intermediate in drug development.
The pyrazole core is a heterocyclic aromatic compound that is widely recognized for its pharmacological properties. Pyrazoles are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The specific substitution pattern in (2-Ethyl-5-methyl-2H-pyrazol-3-yl)-acetonitrile contributes to its unique reactivity and binding affinity with biological targets.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for therapeutic purposes. The acetonitrile moiety in this compound not only serves as a key functional group but also influences its solubility and metabolic stability. These properties make it an attractive candidate for further exploration in medicinal chemistry.
Current research in the field of pharmaceutical sciences has highlighted the importance of (2-Ethyl-5-methyl-2H-pyrazol-3-yl)-acetonitrile in the synthesis of small-molecule drugs. Studies have demonstrated its utility in the development of inhibitors targeting various disease pathways. For instance, modifications of this scaffold have led to the discovery of compounds with potential applications in cancer therapy and neurodegenerative diseases.
The chemical synthesis of (2-Ethyl-5-methyl-2H-pyrazol-3-yl)-acetonitrile involves multi-step reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as cross-coupling reactions and catalytic hydrogenation, are often employed to achieve high yields and purity. These methods ensure that the final product meets the stringent requirements for pharmaceutical applications.
One of the most compelling aspects of this compound is its role as a building block for more complex molecules. By incorporating different substituents or functional groups, researchers can tailor its properties to meet specific therapeutic needs. This flexibility has made it a valuable tool in drug discovery pipelines.
Recent advancements in computational chemistry have also contributed to the understanding of (2-Ethyl-5-methyl-2H-pyrazol-3-yl)-acetonitrile's behavior. Molecular modeling studies have provided insights into its interactions with biological targets, helping to predict potential drug candidates more efficiently. These computational approaches complement traditional experimental methods, accelerating the drug development process.
The pharmacokinetic profile of derivatives derived from (2-Ethyl-5-methyl-2H-pyrazol-3-yl)-acetonitrile is another area of active investigation. Researchers are exploring ways to optimize absorption, distribution, metabolism, and excretion (ADME) properties to enhance drug efficacy and minimize side effects. This involves careful consideration of molecular weight, lipophilicity, and other physicochemical parameters.
In conclusion, (2-Ethyl-5-methyl-2H-pyrazol-3-yl)-acetonitrile represents a promising compound in pharmaceutical chemistry with diverse applications. Its unique structural features and potential biological activities make it a valuable asset in the search for new therapeutic agents. As research continues to uncover new possibilities, this compound is likely to play an increasingly important role in drug development.
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